

# Luffariellolide: A Spectroscopic and Mechanistic Overview for Drug Discovery

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## Compound of Interest

Compound Name: Luffariellolide

Cat. No.: B1675421

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An in-depth guide to the spectroscopic properties and biological activity of the marine natural product **luffariellolide**, a promising molecule for researchers in drug development.

This technical guide provides a comprehensive overview of the spectroscopic data for **luffariellolide**, a sesterterpenoid isolated from marine sponges. Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented in structured tables for clarity and comparative analysis. Furthermore, this document outlines the experimental protocols employed for acquiring this data and visualizes the current understanding of **luffariellolide**'s mechanism of action as a phospholipase A2 inhibitor.

## Spectroscopic Data

The structural elucidation of **luffariellolide** has been accomplished through extensive spectroscopic analysis. The following tables summarize the key  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts and mass spectrometry data, providing a foundational dataset for its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **luffariellolide** were recorded in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are given in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Luffariellolide** (in  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
<b>1</b>	<b>7.09</b>	<b>s</b>	
5a	4.85	d	1.5
5b	4.98	d	1.5
7	5.12	t	7.0
11	5.09	t	6.5
15	1.95	m	
16	1.95	m	
18	1.58	s	
19	1.58	s	
20	1.58	s	
21	1.25	s	
22	1.88	s	
23	1.68	s	
24	1.60	s	

| 25 | 4.69 | s | |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Luffariellolide** (in  $\text{CDCl}_3$ )[[1](#)]

Position	$\delta$ (ppm)
1	138.8
2	125.0
3	170.0
4	95.8
5	70.0
6	124.2
7	135.2
8	39.8
9	26.7
10	124.4
11	134.8
12	39.7
13	28.3
14	35.8
15	36.3
16	28.3
17	34.9
18	21.5
19	21.5
20	16.0
21	28.8
22	19.7
23	16.0

Position	$\delta$ (ppm)
24	17.7

| 25 | 58.4 |

## Mass Spectrometry (MS)

High-resolution mass spectrometry provides crucial information for determining the elemental composition of a molecule.

Table 3: Mass Spectrometry Data for **Luffariellolide**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
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| ESI-MS | 409.2668 [M+Na]<sup>+</sup> | C<sub>25</sub>H<sub>38</sub>O<sub>4</sub>Na |

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for structural elucidation. The following protocols are representative of the methods used to obtain the NMR and MS data for **luffariellolide**.

### NMR Spectroscopy Protocol

**Sample Preparation:** A sample of **luffariellolide** (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

**Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument.

**<sup>1</sup>H NMR Acquisition Parameters:**

- Pulse Program: Standard single-pulse sequence.

- Spectral Width: Approximately 12 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: Approximately 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of <sup>13</sup>C.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or TMS.

## Mass Spectrometry Protocol

Sample Preparation: A dilute solution of **luffariellolide** is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

#### ESI-MS Acquisition Parameters:

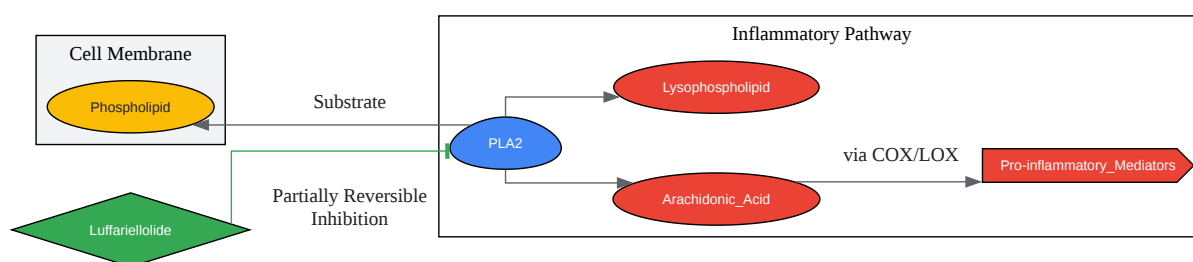
- Ionization Mode: Positive or negative ion mode is selected based on the analyte's properties. For **luffariellolide**, positive ion mode is often used to observe the [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> adducts.
- Capillary Voltage: Typically 3-4 kV.

- Nebulizing Gas Flow: Adjusted to ensure stable spray.
- Drying Gas Flow and Temperature: Optimized to desolvate the ions efficiently.
- Mass Range: Scanned over a range that includes the expected molecular weight of the compound.

Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

## Mechanism of Action: Phospholipase A<sub>2</sub> Inhibition

**Luffariellolide** is a known inhibitor of phospholipase A<sub>2</sub> (PLA<sub>2</sub>), an enzyme that plays a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to produce arachidonic acid and lysophospholipids. The inhibition of PLA<sub>2</sub> by **luffariellolide** is a key aspect of its anti-inflammatory properties.



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## References

- 1. researchgate.net [researchgate.net]
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